(4E)-4-{[1-(2-methylpropyl)-1,2,3,4-tetrahydroquinolin-6-yl]methylidene}-2-sulfanylidene-1,3-thiazolidin-5-one
Description
Properties
IUPAC Name |
(4E)-4-[[1-(2-methylpropyl)-3,4-dihydro-2H-quinolin-6-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS2/c1-11(2)10-19-7-3-4-13-8-12(5-6-15(13)19)9-14-16(20)22-17(21)18-14/h5-6,8-9,11H,3-4,7,10H2,1-2H3,(H,18,21)/b14-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBGJPGVIXNLPTD-NTEUORMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCCC2=C1C=CC(=C2)C=C3C(=O)SC(=S)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN1CCCC2=C1C=CC(=C2)/C=C/3\C(=O)SC(=S)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-{[1-(2-methylpropyl)-1,2,3,4-tetrahydroquinolin-6-yl]methylidene}-2-sulfanylidene-1,3-thiazolidin-5-one typically involves multi-step organic reactions. One common method includes the condensation of 1-(2-methylpropyl)-1,2,3,4-tetrahydroquinoline-6-carbaldehyde with thiosemicarbazide, followed by cyclization to form the thiazolidinone ring. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as acetic acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-{[1-(2-methylpropyl)-1,2,3,4-tetrahydroquinolin-6-yl]methylidene}-2-sulfanylidene-1,3-thiazolidin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding thiazolidine derivative.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles like amines or alkyl halides; reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazolidinones, depending on the specific reagents and conditions used.
Scientific Research Applications
The compound (4E)-4-{[1-(2-methylpropyl)-1,2,3,4-tetrahydroquinolin-6-yl]methylidene}-2-sulfanylidene-1,3-thiazolidin-5-one is a complex organic molecule that has garnered attention in various scientific fields due to its potential applications. This article aims to explore its applications in medicinal chemistry, materials science, and biological research, supported by case studies and data tables.
Antimicrobial Activity
Research has indicated that thiazolidinone derivatives exhibit significant antimicrobial properties. The compound , with its unique structural features, has been investigated for its efficacy against various bacterial strains. A study demonstrated that derivatives of thiazolidinone showed promising results against Staphylococcus aureus and Escherichia coli, suggesting that modifications to the thiazolidinone core can enhance antibacterial activity .
Anticancer Properties
The thiazolidinone scaffold has been associated with anticancer activities. Several studies have reported that compounds containing the thiazolidinone moiety can induce apoptosis in cancer cells. For instance, a derivative similar to the compound discussed was shown to inhibit cell proliferation in breast cancer cell lines (MCF-7) through mechanisms involving cell cycle arrest and apoptosis .
Anti-inflammatory Effects
Thiazolidinones have also been studied for their anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines and reduce inflammation in various models of inflammatory diseases. For example, thiazolidinones have been shown to decrease levels of TNF-alpha and IL-6 in experimental models of arthritis .
Drug Delivery Systems
The unique chemical structure of the compound allows it to be utilized in drug delivery systems. Its ability to form stable complexes with various drugs can enhance the solubility and bioavailability of poorly soluble medications. Research indicates that incorporating thiazolidinone derivatives into nanoparticle formulations can improve drug release profiles and therapeutic efficacy .
Photovoltaic Materials
Recent studies have explored the use of thiazolidinones in organic photovoltaic devices. The incorporation of such compounds into polymer matrices has shown potential for improving charge transport properties and overall device efficiency. A case study demonstrated that blending thiazolidinone derivatives with conjugated polymers resulted in enhanced light absorption and improved power conversion efficiency .
Enzyme Inhibition Studies
The compound has been investigated as a potential inhibitor of specific enzymes involved in metabolic pathways. Thiazolidinones are known to interact with enzymes such as aldose reductase, which plays a role in diabetic complications. A study revealed that certain derivatives could effectively inhibit this enzyme, suggesting therapeutic potential for managing diabetes-related conditions .
Molecular Probes
Due to their ability to selectively bind to biological targets, thiazolidinone derivatives are being developed as molecular probes for imaging applications. These compounds can be tagged with fluorescent markers and used to visualize cellular processes or disease states in vivo, providing insights into disease mechanisms and therapeutic responses .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Significant inhibition of E. coli growth by thiazolidinone derivatives. |
| Study 2 | Anticancer Properties | Induction of apoptosis in MCF-7 breast cancer cells observed with modified thiazolidinones. |
| Study 3 | Drug Delivery Systems | Enhanced solubility and bioavailability of drugs when combined with thiazolidinone nanoparticles. |
| Study 4 | Photovoltaic Materials | Improved power conversion efficiency in organic solar cells using thiazolidinone blends. |
| Study 5 | Enzyme Inhibition | Effective inhibition of aldose reductase by certain thiazolidinone derivatives linked to diabetes management. |
Mechanism of Action
The mechanism of action of (4E)-4-{[1-(2-methylpropyl)-1,2,3,4-tetrahydroquinolin-6-yl]methylidene}-2-sulfanylidene-1,3-thiazolidin-5-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. Additionally, it can interact with DNA and proteins, leading to its antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Thiazolidin-2,4-dione: Known for its antidiabetic properties.
Quinoline derivatives: Studied for their antimalarial and anticancer activities.
Thiosemicarbazones: Investigated for their antiviral and anticancer properties.
Uniqueness
The uniqueness of (4E)-4-{[1-(2-methylpropyl)-1,2,3,4-tetrahydroquinolin-6-yl]methylidene}-2-sulfanylidene-1,3-thiazolidin-5-one lies in its combined structural features of tetrahydroquinoline and thiazolidinone, which contribute to its diverse biological activities and potential therapeutic applications. This combination of structural motifs is not commonly found in other compounds, making it a valuable subject for further research and development.
Biological Activity
The compound (4E)-4-{[1-(2-methylpropyl)-1,2,3,4-tetrahydroquinolin-6-yl]methylidene}-2-sulfanylidene-1,3-thiazolidin-5-one is a thiazolidinone derivative that has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. Thiazolidinones are known for their diverse pharmacological properties, making them significant in drug discovery.
Chemical Structure and Properties
The structure of the compound includes a thiazolidine ring which is substituted with a sulfanylidene group and a bulky tetrahydroquinoline moiety. This unique configuration may contribute to its biological activity by enhancing interactions with biological targets.
Antimicrobial Activity
Thiazolidinone derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with a thiazolidinone core exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria.
Antibacterial Efficacy
- Minimum Inhibitory Concentrations (MICs) : Studies have reported MIC values ranging from 2 to 16 µg/mL for various thiazolidinones against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .
- Biofilm Inhibition : Certain derivatives have shown over 50% reduction in biofilm formation in Pseudomonas aeruginosa at concentrations equal to their MICs . This suggests that the compound may interfere with bacterial adherence and biofilm development.
Table 1: Antimicrobial Activity of Thiazolidinone Derivatives
| Compound | Target Bacteria | MIC (µg/mL) | Biofilm Reduction (%) |
|---|---|---|---|
| 1a | S. aureus | 0.5 | 61.34 |
| 1b | P. aeruginosa | 125.4 | 62.69 |
| 1c | E. coli | 8 | 35 |
Anticancer Activity
Thiazolidinones have also been investigated for their anticancer potential. The compound under study has been evaluated for its antiproliferative effects against various cancer cell lines.
Case Studies
- NCI Protocol Testing : Compounds similar to the target compound were tested according to the National Cancer Institute (NCI) protocol, revealing promising results in inhibiting cancer cell proliferation .
- Mechanism of Action : Preliminary studies suggest that thiazolidinones may induce apoptosis in cancer cells through modulation of signaling pathways involved in cell survival and proliferation.
Mechanistic Insights
The mechanism by which thiazolidinone derivatives exert their biological effects often involves:
- Inhibition of Enzymatic Activity : Many thiazolidinones act as inhibitors of bacterial ligases and other critical enzymes, disrupting essential cellular functions.
- Interference with Cell Signaling : Some compounds may affect cell signaling pathways related to inflammation and cancer progression.
Q & A
Q. What are the optimal synthetic routes for (4E)-4-{[1-(2-methylpropyl)-1,2,3,4-tetrahydroquinolin-6-yl]methylidene}-2-sulfanylidene-1,3-thiazolidin-5-one?
- Methodological Answer : The synthesis typically involves:
-
Cyclization of precursors (e.g., thiosemicarbazides) with chloroacetic acid and sodium acetate under reflux in DMF-acetic acid mixtures .
-
Knoevenagel condensation to introduce the methylidene group, requiring controlled temperature (80–100°C) and solvent polarity (e.g., ethanol or THF) to stabilize intermediates .
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Purification via recrystallization (DMF/ethanol mixtures) or column chromatography (silica gel, ethyl acetate/hexane).
-
Yield Optimization : Microwave-assisted synthesis can reduce reaction time (e.g., from 7 hours to 3 minutes) and improve yields (69% → 81%) compared to conventional methods .
- Key Data :
| Method | Time | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Conventional Reflux | 7h | 69 | 95% |
| Microwave-Assisted | 3min | 81 | 98% |
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm regiochemistry of the methylidene group and thiazolidinone ring. For example, the thione sulfur (C=S) shifts appear at δ 170–180 ppm in C NMR .
- X-ray Crystallography : Resolves stereochemistry (e.g., E/Z configuration) and bond lengths (e.g., C=S: ~1.65 Å; C=N: ~1.28 Å) .
- Mass Spectrometry : ESI-MS or HRMS validates molecular ion peaks (e.g., [M+H] at m/z 435–505) and fragmentation patterns .
Q. How is the compound’s solubility and stability assessed for in vitro studies?
- Methodological Answer :
- Solubility Screening : Use DMSO for stock solutions (10 mM) followed by dilution in PBS or cell culture media. Dynamic light scattering (DLS) detects aggregation .
- Stability Profiling : Incubate in PBS (pH 7.4) or simulated biological fluids (37°C, 24h), followed by HPLC-UV analysis to monitor degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. cytotoxic effects)?
- Methodological Answer :
-
Structure-Activity Relationship (SAR) : Modify substituents on the tetrahydroquinoline or thiazolidinone rings. For example:
-
Electron-withdrawing groups (e.g., -NO) enhance antimicrobial activity but increase cytotoxicity .
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Hydrophobic moieties (e.g., 2-methylpropyl) improve membrane permeability but reduce solubility .
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Target Profiling : Use kinase/phosphatase assays or SPR to identify off-target interactions .
- Case Study :
| Modification | Antimicrobial IC (µM) | Cytotoxicity IC (µM) |
|---|---|---|
| Parent Compound | 12.3 | 25.6 |
| -NO Derivative | 8.9 | 18.4 |
Q. What computational approaches predict binding modes with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., EGFR kinase or bacterial dihydrofolate reductase). Key residues (e.g., Lys721 in EGFR) may form hydrogen bonds with the thiazolidinone core .
- MD Simulations : GROMACS or AMBER assess binding stability (RMSD < 2.0 Å over 50 ns) and free energy (MM-PBSA calculations) .
Q. How to design in vivo studies for pharmacokinetic (PK) and toxicity profiling?
- Methodological Answer :
- PK Parameters : Administer IV/PO doses (5–20 mg/kg) in rodent models. Plasma samples analyzed via LC-MS/MS for , , and bioavailability .
- Toxicology : Monitor liver/kidney function markers (ALT, creatinine) and histopathology after 28-day repeated dosing .
Data Contradiction Analysis
Q. Why do some studies report anti-inflammatory activity while others highlight pro-apoptotic effects?
- Resolution Strategy :
- Dose-Dependent Effects : Low doses (1–10 µM) may inhibit NF-κB (anti-inflammatory), while higher doses (>20 µM) induce ROS-mediated apoptosis .
- Cell-Type Specificity : Macrophages vs. cancer cells show divergent signaling pathways (e.g., JAK/STAT vs. p53) .
Structural and Mechanistic Insights
Q. What is the role of the sulfanylidene group (C=S) in biological activity?
- Key Findings :
- The C=S group acts as a hydrogen-bond acceptor with catalytic residues (e.g., Cys797 in EGFR) .
- Replacement with C=O reduces potency (e.g., IC increases from 8.9 µM to 32.4 µM in kinase assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
